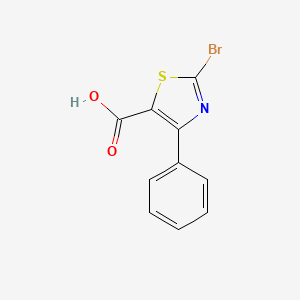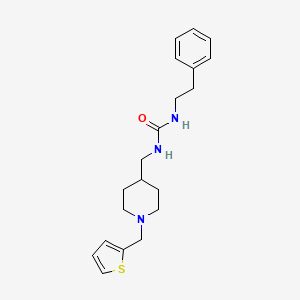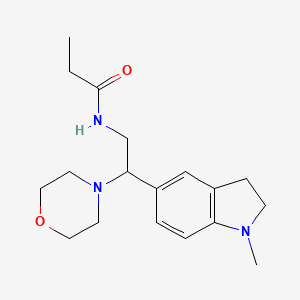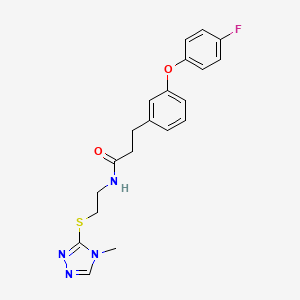
methyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzoic acid, which is a common component in many chemical compounds. It contains a chromene structure, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring. Chromenes are often found in various natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring system, along with benzoate ester groups. These functional groups could potentially influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the chromene ring and benzoate ester groups could influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Botanical Insecticide
Methyl benzoate, a natural metabolite found in plants, has emerged as a promising botanical insecticide. Its odor acts as an attractant for certain insects. Numerous studies since 2016 have demonstrated its efficacy against agricultural pests, stored product pests, and urban insects .
Liquid Crystalline Compounds
Alkylbenzoates, including methyl benzoate derivatives, play a crucial role in designing liquid crystalline materials. Researchers have explored their use in preparing liquid crystalline compounds with specific properties. These compounds find applications in areas such as display technology, sensors, and optical devices .
Organogelators
Functionalized poly(-benzyl ether) dendrimers containing methyl ester decorations have been developed using alkylbenzoates. These dendrimers serve as efficient organogelators, forming gels in organic solvents. Their potential applications include drug delivery systems and tissue engineering .
Non-Linear Optical Materials
Certain alkylbenzoates, including derivatives of methyl benzoate, exhibit non-linear optical properties. These materials are of interest for applications in photonics, telecommunications, and optical signal processing .
Cell Biology and Medicinal Chemistry
The ester bond, a prominent feature in methyl benzoate, plays a critical role in cell biology and medicinal chemistry. Researchers have explored its use in synthesizing carbohydrazones, which have applications in drug discovery and biochemistry .
Crystal Structure Studies
While not an application per se, understanding the crystal structure of methyl benzoate derivatives provides valuable insights. Researchers have characterized the conformational flexibility and intermolecular interactions in these compounds, contributing to our knowledge of their behavior in solid-state environments .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7/c1-28-23(26)16-7-9-17(10-8-16)30-21-14-29-20-13-18(11-12-19(20)22(21)25)31-24(27)15-5-3-2-4-6-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHUSFVMPPZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)




![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)




